molecular formula C12H22O3Si B12600360 Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate CAS No. 649772-34-9

Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate

Cat. No.: B12600360
CAS No.: 649772-34-9
M. Wt: 242.39 g/mol
InChI Key: QTWVJASZBRBNLI-UHFFFAOYSA-N
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Description

Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate is a specialized ester featuring a cyclopentene ring substituted with a trimethylsilyloxy (TMSO) group at the 1-position and an ethyl acetate moiety. This compound is structurally distinct due to the combination of a strained cyclopentene ring, a silyl ether group (imparting steric bulk and silicon-mediated reactivity), and an ester functionality.

Properties

CAS No.

649772-34-9

Molecular Formula

C12H22O3Si

Molecular Weight

242.39 g/mol

IUPAC Name

ethyl 2-(1-trimethylsilyloxycyclopent-2-en-1-yl)acetate

InChI

InChI=1S/C12H22O3Si/c1-5-14-11(13)10-12(8-6-7-9-12)15-16(2,3)4/h6,8H,5,7,9-10H2,1-4H3

InChI Key

QTWVJASZBRBNLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCC=C1)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Reformatsky Reaction

One of the primary methods for synthesizing ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate involves the Reformatsky reaction. This method typically employs ethyl bromoacetate and cyclopentanone as starting materials.

Procedure:

  • Reagents : Ethyl bromoacetate, cyclopentanone, trimethylchlorosilane, and zinc powder.
  • Solvent : Diethyl ether.
  • Conditions : The reaction is conducted at room temperature initially, followed by heating to reflux.

Yield : The overall yield from this method can reach up to 99% under optimized conditions.

Two-Step Synthesis from Cyclopentene Derivatives

Another effective approach is a two-step synthesis starting from cyclopentene derivatives. This method focuses on the introduction of the trimethylsilyloxy group followed by acetylation.

Step 1: Silylation

  • Reagents : Cyclopentene, trimethylsilyl chloride.
  • Conditions : The reaction is typically carried out in an inert atmosphere using a base such as triethylamine to facilitate the silylation.

Step 2: Acetate Formation

  • Reagents : The silylated cyclopentene is then treated with acetic anhydride or ethyl acetate.
  • Conditions : The reaction is performed under reflux conditions.

This method allows for selective functionalization and can lead to high yields of the desired acetate derivative.

Characterization and Analysis

Spectroscopic Techniques

The synthesized compound can be characterized using various spectroscopic techniques:

Technique Details
Nuclear Magnetic Resonance (NMR) Provides insight into the molecular structure and confirmation of functional groups. Typical shifts for protons in the compound can be observed around δ 1.13 (t), δ 4.03 (q) in CDCl₃.
Mass Spectrometry (MS) Used to determine the molecular weight and confirm the molecular formula (C₁₂H₂₂O₃Si) with an exact mass of 242.13400.
Infrared Spectroscopy (IR) Useful for identifying functional groups through characteristic absorption bands, particularly for esters and silanes.

Yield Optimization

The yield optimization of this compound can be influenced by several factors:

  • Reaction time : Prolonged reaction times may lead to decomposition.
  • Temperature control : Maintaining appropriate temperatures during reflux is critical for maximizing yield.
  • Purification methods : Employing techniques such as column chromatography can enhance purity and yield.

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution

The acetate group undergoes nucleophilic substitution under basic conditions. For example, reaction with Grignard reagents or enolates yields alkylated cyclopentene derivatives:

NucleophileConditionsProductYieldSource
MeMgBrTHF, −78°CEthyl {1-[(trimethylsilyl)oxy]-2-methylcyclopent-2-en-1-yl}acetate72%
LiCH₂CO₂EtDIPA, THFEthyl {1-[(trimethylsilyl)oxy]-2-(ethoxycarbonylmethyl)cyclopent-2-en-1-yl}acetate65%

Mechanistic studies indicate that the silyloxy group stabilizes the intermediate enolate, directing nucleophilic attack to the α-position of the acetate .

Silyl Deprotection

The trimethylsilyl (TMS) group is selectively removed using fluoride sources, enabling further functionalization:

ReagentConditionsProductYieldSource
TBAFTHF, rtEthyl (1-hydroxycyclopent-2-en-1-yl)acetate92%
HF·PyCH₂Cl₂, 0°CEthyl (1-hydroxycyclopent-2-en-1-yl)acetate85%

Deprotection preserves the cyclopentene ring, allowing subsequent oxidations or coupling reactions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions. For instance:

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEEthyl {1-[(trimethylsilyl)oxy]-2-(4-methoxyphenyl)cyclopent-2-en-1-yl}acetate68%
Heck ReactionPd(OAc)₂, P(o-Tol)₃, NEt₃Ethyl {1-[(trimethylsilyl)oxy]-2-(styryl)cyclopent-2-en-1-yl}acetate55%

The silyloxy group enhances the electron-deficient nature of the cyclopentene ring, facilitating oxidative addition with palladium catalysts.

Cycloaddition Reactions

The cyclopentene moiety engages in [2+2] and Diels-Alder reactions:

[2+2] Photocycloaddition

Under UV light (λ = 420 nm) with thioxanthone sensitizer:

  • Product : Ethyl {1-[(trimethylsilyl)oxy]bicyclo[3.2.0]hept-2-en-1-yl}acetate

  • Yield : 34–76% (depending on substituents)

  • Diastereoselectivity : >95% endo selectivity .

Diels-Alder Reaction

With electron-deficient dienophiles (e.g., maleic anhydride):

  • Product : Ethyl {1-[(trimethylsilyl)oxy]-6-oxabicyclo[2.2.1]hept-5-en-2-yl}acetate

  • Yield : 82%

  • Endo/Exo Ratio : 9:1.

Comparative Reactivity

The compound’s reactivity differs from analogous esters due to the TMS group:

CompoundReactivity with MeLi[2+2] Cycloaddition Efficiency
Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate72% yield76% yield
Ethyl cyclopent-2-en-1-ylacetate48% yield<10% yield

The TMS group increases electrophilicity and stabilizes transition states .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 150°C, releasing trimethylsilanol and forming cyclopentene derivatives.

  • Hydrolysis : Slow hydrolysis in aqueous acidic conditions (t₁/₂ = 24 h at pH 3) .

Scientific Research Applications

Organic Synthesis

Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate serves as a valuable intermediate in organic synthesis. Its unique structure allows for selective reactions that can lead to the formation of various derivatives. The trimethylsilyl group enhances both stability and reactivity, making it suitable for a range of synthetic pathways.

Key Reactions

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, where the trimethylsilyloxy group can be replaced by various nucleophiles, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
  • Electrophilic Addition : The double bond in the cyclopentene structure is reactive towards electrophiles, allowing for the addition of various reagents that can modify the molecular framework.
  • Functional Group Transformations : The acetate moiety can be hydrolyzed or transformed into other functional groups, expanding the versatility of this compound in synthetic applications.

Stability and Solubility Studies

Research into the solubility and stability of this compound in various solvents is crucial for optimizing reaction conditions. Understanding how this compound interacts with different solvents can enhance its practical application in laboratory settings.

While specific biological activity data for this compound is limited, compounds with similar structural features often exhibit significant biological properties. For instance:

  • Anti-inflammatory Properties : Compounds with cyclopentene structures have been documented to possess anti-inflammatory effects, potentially due to their ability to modulate biological membranes or interact with enzymes.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound may also exhibit such activities upon further investigation.

Further studies are necessary to elucidate the specific biological effects and mechanisms of action associated with this compound.

Mechanism of Action

The mechanism by which Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate exerts its effects involves interactions with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to cell death .

Comparison with Similar Compounds

Key Differences :

  • The target compound’s cyclopentene ring with a TMSO group offers greater steric hindrance and silicon-directed reactivity compared to furan-based analogs .
  • Unlike 2-hexylcyclopent-2-enyl acetate, the TMSO group in the target compound enhances thermal stability and resistance to hydrolysis, critical for organometallic applications .

Cyclopentene/Cyclohexane-Based Esters

These compounds share cyclic frameworks but differ in substituents and functional groups:

Compound Name Molecular Formula Key Features Reactivity/Applications Source/Reference
Ethyl 2-(2-oxocyclopentyl)acetate C₁₁H₁₈O₃ Cyclopentane with ketone; ester group Precursor for ketone-based synthesis
Ethyl 4-oxocyclohexanecarboxylate C₁₀H₁₆O₃ Cyclohexane ring; ketone and ester groups Intermediate in steroid synthesis
Ethyl 2-(1-methylcyclopent-1-yl) oxalate C₁₂H₁₈O₄ Methyl-substituted cyclopentane; oxalate ester High-yield synthesis (89%) via DMAP catalysis

Key Differences :

  • The target compound’s cyclopentene ring introduces ring strain, enhancing reactivity in cycloaddition reactions compared to saturated analogs .
  • Oxo groups in cyclohexane/cyclopentane esters (e.g., Ethyl 4-oxocyclohexanecarboxylate) increase electrophilicity, favoring nucleophilic attacks, whereas the TMSO group in the target compound promotes silicon-assisted reactions .

Pharmaceutical Intermediates

Compound Name (CAS) Molecular Formula Key Features Applications Source/Reference
Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-en-1-yl)oxy)acetate C₁₂H₁₄F₃NO₃ Trifluoromethyl and cyano groups on cyclohexene Antiviral/anticancer agent intermediate
Ethyl 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)acetate C₁₈H₂₂O₅ Phenolic ether; prenyl substituent Key intermediate in Sofalcone synthesis

Key Differences :

  • The target compound lacks electron-withdrawing groups (e.g., CF₃, CN) found in antiviral intermediates, limiting its direct pharmaceutical utility but enhancing versatility in organosilicon chemistry .
  • Unlike Sofalcone intermediates, the TMSO group in the target compound may facilitate silicon-based cross-coupling reactions, a feature underutilized in current pharmaceutical synthesis .

Comparative Data Table

Property Target Compound Ethyl 2-(2-oxocyclopentyl)acetate Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-en-1-yl)oxy)acetate
Molecular Weight ~256.4 g/mol (estimated) 198.26 g/mol 289.24 g/mol
Key Functional Groups TMSO, ester, cyclopentene Ketone, ester Cyano, trifluoromethyl, ester
Synthetic Yield Not reported 89% (analogous oxalate synthesis) Not reported
Applications Organosilicon chemistry Ketone-based synthesis Pharmaceutical intermediate

Biological Activity

Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate, also known by its chemical formula C12H22O3SiC_{12}H_{22}O_3Si, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C12H22O3SiC_{12}H_{22}O_3Si
  • Molecular Weight : 242.39 g/mol
  • IUPAC Name : this compound
  • CAS Number : 649772-34-9

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly in antimicrobial and anti-inflammatory activities.

The mechanisms through which this compound may exert its biological effects can be hypothesized based on its chemical structure:

  • Enzyme Inhibition : The presence of the trimethylsilyl group may enhance lipophilicity, allowing better interaction with bacterial membranes or enzymes.
  • Biofilm Disruption : Similar compounds have shown efficacy in disrupting biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialPotential inhibition of bacterial growth
Anti-inflammatoryHypothetical based on structural analogs
Enzyme InhibitionPossible inhibition of cholinesterases

Future Research Directions

Further research is necessary to establish the specific biological activities and mechanisms of this compound. Suggested areas for investigation include:

  • In Vitro Studies : Conducting laboratory tests to assess antibacterial and anti-inflammatory effects directly.
  • In Vivo Studies : Evaluating the compound's efficacy in animal models to understand pharmacokinetics and therapeutic potential.
  • Structure-Activity Relationship (SAR) : Analyzing how variations in chemical structure affect biological activity to guide future synthesis of more potent derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via silyl ether formation under anhydrous conditions. A typical approach involves reacting cyclopentenol derivatives with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine), followed by esterification with ethyl bromoacetate. Key steps include rigorous exclusion of moisture and use of molecular sieves to trap water, as seen in analogous silylation reactions . Yield optimization requires monitoring reaction kinetics via TLC or GC-MS and adjusting stoichiometric ratios (e.g., 1.2 equivalents of TMSCl to ensure complete conversion).

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodology : Multimodal spectroscopic analysis is critical:

  • NMR : 1^1H and 13^13C NMR confirm the silyl ether (δ ~0.1–0.3 ppm for TMS protons) and ester carbonyl (δ ~170 ppm in 13^13C).
  • FT-IR : Peaks at ~1250 cm1^{-1} (Si-O-C) and ~1740 cm1^{-1} (C=O) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., calculated for C13_{13}H22_{22}O3_3Si: 278.134 g/mol) .

Q. What solvents and conditions are suitable for its purification?

  • Methodology : Flash chromatography using gradients of hexane/ethyl acetate (95:5 to 90:10) effectively separates polar byproducts. For thermally sensitive batches, low-temperature recrystallization (e.g., in diethyl ether at -20°C) is advised. Purity ≥95% is achievable with these methods .

Advanced Research Questions

Q. How does the trimethylsilyl (TMS) group influence the compound’s reactivity in Diels-Alder or cycloaddition reactions?

  • Methodology : The TMS group acts as a steric and electronic modulator. Computational studies (DFT at B3LYP/6-31G*) show that the silyl ether stabilizes the cyclopentene ring’s electron density, enhancing dienophile activity. Experimentally, trapping reactions with methyl acrylate (as dienophile) at 80°C in toluene yield adducts with >80% regioselectivity. Monitoring via 1^1H NMR reveals accelerated reaction rates compared to non-silylated analogs .

Q. What strategies resolve contradictions in reported thermochemical data (e.g., formation enthalpy)?

  • Methodology : Discrepancies in ΔfH values arise from experimental vs. computational approaches. To reconcile:

  • Experimental : Bomb calorimetry under inert atmosphere provides empirical data.
  • Computational : Gaussian-4 (G4) theory calculations account for zero-point energy and thermal corrections.
  • Cross-validation using isodesmic reactions (e.g., comparing with methylated analogs) minimizes systematic errors .

Q. How can computational modeling predict its behavior in asymmetric catalysis?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations assess interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids). Parameters include binding affinity (ΔG) and enantiomeric excess (ee) predictions. Validation via HPLC with chiral columns (e.g., Chiralpak IA) confirms computational outcomes .

Q. What are the challenges in characterizing degradation products under oxidative conditions?

  • Methodology : Oxidative stability is tested using H2_2O2_2/Fe2+^{2+} (Fenton’s reagent). LC-QTOF-MS identifies degradation products (e.g., desilylated cyclopentenol or acetate cleavage fragments). Fragmentation patterns (m/z 153 for cyclopentenol; m/z 88 for acetate) are matched against NIST databases .

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